Methyl tetrahydro-2H-pyran-3-carboxylate
Description
Significance as a Foundational Cyclic Ester in Contemporary Organic Synthesis
The tetrahydropyran (B127337) motif is a privileged structure in chemistry and pharmacology, appearing frequently in a vast number of biologically active natural products, including marine macrolides, polyether antibiotics, and pheromones. nih.govchemicalbook.com It is recognized as the sixth most common ring system found in small-molecule drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov The prevalence of this scaffold is attributed to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.
Methyl tetrahydro-2H-pyran-3-carboxylate serves as a foundational building block, providing a pre-functionalized and stereochemically rich core for the elaboration of more complex molecular architectures. As a cyclic ester, it offers a handle for a wide range of chemical transformations, allowing for chain extension, functional group interconversion, and the introduction of diverse substituents, making it an invaluable intermediate in target-oriented synthesis. libretexts.orglibretexts.org
Overview of Strategic Research Directions and Emerging Applications
Current research involving tetrahydropyran derivatives, including this compound, is focused on several strategic directions. A primary area of investigation is the development of novel and efficient synthetic methodologies that provide precise control over stereochemistry. This includes the advancement of catalytic asymmetric synthesis, employing both organocatalysts and transition-metal complexes to generate enantiomerically pure THP derivatives. whiterose.ac.uknih.govresearchgate.net
Emerging applications are centered on the use of this compound and its analogs as key intermediates in the total synthesis of complex natural products known for their potent biological activities, such as the anticancer agents bryostatin (B1237437) and eribulin. nih.govchemicalbook.com Furthermore, the THP scaffold is actively explored in medicinal chemistry programs for the development of new therapeutic agents, leveraging its properties as a reliable pharmacophore. chemicalbook.com Research is also extending into the synthesis of functional materials where the defined three-dimensional structure of the THP ring can impart specific properties.
Historical Context of Tetrahydropyran Chemistry and Analogous Carboxylates
The history of tetrahydropyran chemistry is deeply rooted in the study of carbohydrates, where the six-membered cyclic hemiacetal form of sugars is known as a pyranose. wikipedia.orgbritannica.comucla.edu This natural prevalence established the fundamental importance of the THP ring. Early synthetic efforts focused on the manipulation of these naturally occurring chiral building blocks.
Over the decades, general synthetic methods for constructing the THP ring were developed, moving beyond carbohydrate chemistry. Landmark strategies such as the Prins cyclization, hetero-Diels–Alder reactions, and various intramolecular cyclizations became cornerstones for accessing substituted tetrahydropyrans. nih.govrsc.orgnih.gov Concurrently, the chemistry of carboxylates was well-established, with reactions like the Fischer esterification providing a classical and reliable method for their synthesis. masterorganicchemistry.commasterorganicchemistry.com The convergence of these two fields—the strategic synthesis of the THP core and the versatile chemistry of esters—has led to the contemporary importance of molecules like this compound as highly valuable and adaptable synthetic intermediates.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 18729-20-9 |
| Molecular Formula | C₇H₁₂O₃ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Liquid |
| Density | 1.080 g/mL at 20 °C |
| InChI Key | CNCMVGXVKBJYNU-UHFFFAOYSA-N |
Data sourced from references sigmaaldrich.combldpharm.com
Synthetic Methodologies
The synthesis of the tetrahydropyran ring is a central challenge in organic synthesis, and numerous strategies have been developed.
Intramolecular Cyclization: This is one of the most powerful strategies for constructing the THP ring. The intramolecular oxa-Michael reaction, involving the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, is a widely used method. whiterose.ac.uknih.gov Other key approaches include the ring-closing metathesis (RCM) of diene systems and the intramolecular ring opening (IERO) of appropriately positioned epoxides, which can be catalyzed by acids or transition metals like rhodium and palladium. nih.gov
Cycloaddition Reactions: The hetero-Diels–Alder reaction, a [4+2] cycloaddition between a diene and an aldehyde, provides a direct and often stereocontrolled route to dihydropyran precursors that can be subsequently reduced to the saturated THP ring. nih.govrsc.org More recent developments include formal [4+2] cycloadditions involving donor-acceptor cyclobutanes and aldehydes. thieme-connect.com
Catalytic Asymmetric Synthesis: Achieving high levels of enantioselectivity is crucial for applications in pharmaceutical and natural product synthesis. Modern methods employ chiral catalysts to control the stereochemical outcome. Organocatalytic approaches, using chiral phosphoric acids or squaramides, have proven effective in promoting asymmetric domino reactions to form highly functionalized tetrahydropyrans. whiterose.ac.uknih.gov Asymmetric enzymatic reductions have also been used to prepare chiral THP intermediates with excellent enantioselectivity. researchgate.net
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional components: the ester group and the tetrahydropyran ring.
Ester Group Transformations: The methyl ester group undergoes a range of standard transformations. libretexts.org
Hydrolysis: Base-mediated hydrolysis (saponification) yields the corresponding tetrahydro-2H-pyran-3-carboxylic acid. libretexts.org
Reduction: Treatment with reducing agents like lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol, yielding (tetrahydro-2H-pyran-3-yl)methanol.
Nucleophilic Acyl Substitution: The ester can react with various nucleophiles, such as amines to form amides or Grignard reagents to produce tertiary alcohols after double addition.
Ring-Opening Reactions: The tetrahydropyran ring is a non-strained, six-membered heterocycle and is generally stable and resistant to ring-opening reactions. Unlike smaller cyclic ethers such as epoxides or oxetanes, significant energy input or specific activation is required for cleavage. oup.com However, specialized methods, such as the use of samarium diiodide (SmI₂) to open related α-keto tetrahydropyrans, have been reported, suggesting that strategic functionalization can facilitate ring scission when desired. acs.org
Functionalization of the Tetrahydropyran Ring: Direct functionalization of the saturated C-H bonds of the THP ring is challenging but represents an active area of research. Modern methods involving C-H activation could potentially allow for the introduction of new substituents at various positions on the ring, expanding its synthetic utility.
Applications in Synthesis
The structural features of this compound make it a valuable precursor in the synthesis of complex and biologically important molecules.
Chiral Building Block in Natural Product Synthesis: The THP ring is a core component of numerous complex natural products, particularly those isolated from marine sources. nih.govholycross.edu Enantiomerically pure derivatives of this compound serve as versatile chiral building blocks for the stereoselective synthesis of these targets. By leveraging the existing stereocenters and functional handles, synthetic chemists can construct elaborate molecular frameworks such as those found in neopeltolide (B1256781) and other polyketide natural products. nih.gov
Key Intermediate in the Synthesis of Bioactive Molecules: Beyond natural products, the THP scaffold is integral to many synthetic pharmaceutical compounds. chemicalbook.com Its derivatives have been investigated as NK1 receptor antagonists for potential use in treating mood disorders. chemicalbook.com this compound and related structures are therefore key intermediates in medicinal chemistry programs aimed at discovering new drugs containing this privileged heterocyclic motif.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl oxane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)6-3-2-4-10-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQWURYBHIADGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517639 | |
| Record name | Methyl oxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18729-20-9 | |
| Record name | Methyl oxane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Methyl Tetrahydro 2h Pyran 3 Carboxylate and Its Functionalized Analogues
Established Synthetic Pathways and Mechanistic Insights
Traditional approaches to the tetrahydropyran (B127337) core often rely on robust, multi-step sequences that build the heterocyclic scaffold through fundamental bond-forming reactions.
Condensation-Alkylation Processes for Core Scaffold Formation
Condensation and alkylation reactions are foundational strategies for constructing the pyran ring. One common approach involves the reaction of an active methylene (B1212753) compound with a suitable dielectrophile. For instance, the synthesis of a related dihydropyran carboxylate, a direct precursor to the target compound, can be achieved through the condensation of methyl acetoacetate (B1235776) with a 1,3-dihalopropane, such as 1-bromo-3-chloropropane. nih.gov This process begins with the deprotonation of methyl acetoacetate to form an enolate, which then acts as a nucleophile.
The mechanism proceeds in two key stages:
Alkylation: The enolate first attacks one of the electrophilic carbons of the dihalopropane, forming a new carbon-carbon bond. nih.gov
Intramolecular O-alkylation (Cyclization): Following the initial alkylation, a second deprotonation occurs, and the resulting enolate undergoes an intramolecular Williamson ether synthesis (O-alkylation) to close the ring and form the dihydropyran structure. nih.gov Subsequent reduction of the double bond within the ring yields the saturated methyl tetrahydro-2H-pyran-3-carboxylate scaffold.
Alternative pathways may utilize precursors like δ-valerolactone, which can be transformed into intermediates suitable for further functionalization and cyclization to yield the desired tetrahydropyran derivative. researchgate.net
Reaction of Tetrahydropyranone with Methyl Carbonate
A more direct route to this compound involves the methoxycarbonylation of a pre-existing tetrahydropyranone ring, specifically tetrahydro-4H-pyran-3-one. This reaction utilizes dimethyl carbonate (DMC) as a green and non-toxic carboxymethylating agent. scribd.comresearchgate.net The process is typically facilitated by a base, which is crucial for the initial activation of the ketone.
The mechanism is initiated by the base-catalyzed abstraction of a proton from the α-carbon (C4) of the tetrahydropyranone ring, generating an enolate. This enolate then attacks the electrophilic carbonyl carbon of dimethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide (B1231860) ion yields the final β-keto ester product, this compound. scribd.comresearchgate.net Solid bases with moderate strength, such as magnesium oxide (MgO), have been shown to be effective catalysts for this transformation, activating the ketone without causing significant side reactions like methylation or aldol (B89426) condensation. researchgate.net
Enantioselective and Diastereoselective Synthetic Strategies
Creating specific stereoisomers of functionalized tetrahydropyrans is a significant challenge that has been addressed through the development of powerful asymmetric catalytic methods. These strategies allow for precise control over the three-dimensional arrangement of atoms in the molecule.
Asymmetric Organocatalytic Domino Reactions: Michael-Hemiacetalization Cascades
One of the most elegant and efficient methods for the stereocontrolled synthesis of highly functionalized tetrahydropyrans is the asymmetric organocatalytic domino reaction. scribd.comresearchgate.net This approach combines multiple reaction steps into a single, uninterrupted sequence, catalyzed by a small chiral organic molecule. A prominent example is the Michael-Hemiacetalization cascade, which can construct the tetrahydropyran ring and install multiple stereocenters with high levels of control. scribd.comresearchgate.net
This cascade is typically initiated by the conjugate addition (Michael reaction) of a nucleophile (e.g., a β-keto ester) to an α,β-unsaturated electrophile (e.g., a nitroalkene). The resulting Michael adduct contains both a nucleophilic group (from the deprotonated ester) and an electrophilic group. An intramolecular cyclization via hemiacetalization then occurs, where an oxygen atom attacks a carbonyl or equivalent group to form the six-membered tetrahydropyran ring. scribd.comresearchgate.net This one-pot sequence is highly atom-economical and can generate complex molecules with multiple contiguous stereocenters from simple starting materials. scribd.com
Role of Chiral Catalysts in Stereochemical Control
The success of asymmetric domino reactions hinges on the chiral organocatalyst, which orchestrates the stereochemical outcome of the reaction. Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site, are particularly effective. scribd.com For instance, quinine-derived squaramide catalysts are frequently employed in Michael-Hemiacetalization cascades. scribd.com
The catalyst operates by simultaneously activating both the nucleophile and the electrophile in a precisely organized transition state assembly.
The tertiary amine of the quinine (B1679958) moiety acts as a Brønsted base, deprotonating the β-keto ester to form a chiral enolate.
The squaramide portion, with its two hydrogen-bond donor sites, acts as a Brønsted acid, activating the nitroalkene electrophile and orienting it for a stereoselective attack by the enolate.
This dual activation within a chiral environment directs the nucleophile to a specific face of the electrophile, thereby controlling the absolute configuration of the newly formed stereocenters. scribd.com The use of such catalysts has led to the synthesis of functionalized tetrahydropyrans with excellent enantiomeric excesses (ee) and high diastereomeric ratios (dr). scribd.com
| Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) |
|---|---|---|---|
| Quinine-based Squaramide A | 30 | >20:1 | 99 |
| Cinchonidine-based Squaramide B | 72 | >20:1 | 98 |
| (S)-Proline Derivative | Trace product observed |
Influence of Solvent Systems and Reaction Conditions on Stereoselectivity
The choice of solvent and other reaction conditions can have a profound impact on the stereoselectivity of organocatalytic reactions. smith.eduresearchgate.net Solvents can influence the stability of transition states and intermediates, the solubility of reactants and catalysts, and the conformation of the catalyst itself.
In many Michael-Hemiacetalization cascades, chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) are found to be optimal. researchgate.net These non-polar, aprotic solvents are generally poor at solvating charged intermediates, which can enhance the effectiveness of the hydrogen-bonding interactions between the catalyst and the substrates, leading to a more ordered and rigid transition state and thus higher stereoselectivity. smith.edu In contrast, more polar or coordinating solvents, such as acetonitrile, can compete for hydrogen-bonding sites or better stabilize charged intermediates, potentially leading to a less organized transition state and lower stereoselectivity. smith.edu
Temperature is another critical parameter. Lowering the reaction temperature often enhances stereoselectivity by favoring the pathway with the lower activation enthalpy, which typically leads to the major stereoisomer. The concentration of reactants and the catalyst loading are also optimized to maximize yield and stereocontrol while minimizing side reactions.
| Solvent | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|
| Toluene | 65 | >20:1 |
| Dichloromethane (CH₂Cl₂) | 74 | >20:1 |
| Tetrahydrofuran (THF) | 58 | >20:1 |
| Acetonitrile (CH₃CN) | 45 | 15:1 |
| Methanol (B129727) (CH₃OH) | <10 | - |
Catalytic Hydrogenation Approaches for Chiral Purity
Catalytic hydrogenation represents a powerful and atom-economical method for the creation of stereogenic centers. In the context of synthesizing chiral this compound, the enantioselective hydrogenation of a prochiral dihydropyran precursor is a key strategy.
Cinchona Alkaloid-Modified Palladium Catalysis for Enantioselective Reduction
A notable advancement in achieving high enantiopurity in the synthesis of this compound involves the use of heterogeneous catalysts modified with chiral auxiliaries. Specifically, palladium catalysts supported on alumina (B75360) (Pd/Al2O3) and modified with Cinchona alkaloids have proven effective. buchler-gmbh.comrsc.org In a key study, the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid was investigated using a 5% Pd/Al2O3 catalyst modified by cinchonidine. rsc.org This method serves as the pivotal step in the asymmetric synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, which is a known attractant for cockroaches. rsc.org The use of this chirally modified catalyst system has been shown to afford the saturated carboxylic acid product with a significant optical purity of up to 89%. rsc.org
The effectiveness of this catalytic system is influenced by several factors, including the choice of Cinchona alkaloid, the solvent, and the reaction conditions. The interaction between the chiral modifier, the substrate, and the catalyst surface creates a chiral environment that directs the hydrogenation to occur preferentially from one face of the double bond, leading to an excess of one enantiomer.
Stereochemical Outcome in Hydrogenation of Dihydropyran Precursors
The stereochemical outcome of the hydrogenation of dihydropyran precursors is critically dependent on the catalytic system employed. The use of a Cinchona alkaloid-modified palladium catalyst facilitates the asymmetric reduction of the carbon-carbon double bond in 5,6-dihydro-2H-pyran-3-carboxylic acid, leading to the formation of tetrahydro-2H-pyran-3-carboxylic acid with a high degree of enantioselectivity. buchler-gmbh.comrsc.org Subsequent esterification of the chiral carboxylic acid yields the target compound, this compound, with the desired stereochemistry.
The following table summarizes the results of the enantioselective hydrogenation of 5,6-dihydro-2H-pyran-3-carboxylic acid using a cinchonidine-modified palladium catalyst, as reported in the literature. rsc.org
| Catalyst | Modifier | Product | Optical Purity (ee) |
|---|---|---|---|
| 5% Pd/Al2O3 | Cinchonidine | (+)-Tetrahydro-2H-pyran-3-carboxylic acid | up to 89% |
Nucleophilic Addition to Dihydropyranones for Tetrahydropyran Formation
Nucleophilic addition reactions to dihydropyranone scaffolds offer a versatile alternative for the construction of highly substituted tetrahydropyran rings. These methods allow for the introduction of a wide range of substituents with potential for high stereocontrol.
Stereoselective Addition of Gilman Cuprates
Gilman reagents, which are lithium diorganocuprates (R2CuLi), are soft nucleophiles that are well-known for their ability to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. masterorganicchemistry.com This reactivity can be harnessed for the stereoselective synthesis of functionalized tetrahydropyrans from dihydropyranone precursors. The addition of a Gilman reagent to a dihydropyranone would introduce an alkyl or aryl group at the β-position relative to the carbonyl group, generating a metal enolate intermediate. The stereoselectivity of this addition is often high, controlled by the steric and electronic properties of both the substrate and the cuprate.
Trapping of Enolate Intermediates with Electrophiles for Trisubstitution
A significant advantage of the conjugate addition of Gilman cuprates is the formation of a specific enolate intermediate. This enolate can be trapped in situ with a variety of electrophiles, allowing for the introduction of a third substituent at the α-position. This tandem conjugate addition-enolate trapping sequence provides a powerful method for the synthesis of trisubstituted tetrahydropyrans with excellent control over the relative stereochemistry of the newly formed stereocenters. The choice of electrophile can range from simple alkyl halides to more complex carbonyl compounds, enabling the construction of highly functionalized tetrahydropyran rings.
Optimization of Synthetic Protocols for Research and Scalability
The transition of a synthetic route from a research laboratory setting to a larger scale production requires careful optimization of the reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of chiral tetrahydropyran derivatives, several aspects can be targeted for optimization.
In the case of catalytic hydrogenations, optimizing catalyst loading, hydrogen pressure, temperature, and reaction time can significantly improve the yield and enantioselectivity. The recovery and reuse of the heterogeneous palladium catalyst are also important considerations for scalability.
For syntheses involving organometallic reagents like Gilman cuprates, the development of catalytic variants is a key area of research to reduce the amount of copper waste. Furthermore, the use of continuous flow technologies can offer significant advantages for large-scale synthesis. Flow chemistry allows for better control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and the potential for automated synthesis, which can be beneficial for the production of key intermediates for tetrahydropyran derivatives.
Process Analytical Technology (PAT) Integration for Real-Time Monitoring
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. researchgate.net The goal is to ensure final product quality by building it into the process from the start. mt.comeuropeanpharmaceuticalreview.com In the synthesis of pyran derivatives, PAT enables a shift from offline testing to continuous, real-time monitoring, enhancing process understanding and control. researchgate.netrsc.org
Several PAT tools are instrumental for monitoring the key stages of heterocycle synthesis. In-situ spectroscopic methods like Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with various chromatographic techniques, allow for the direct observation of reaction kinetics, intermediate formation, and endpoint determination. mt.comresearchgate.netresearching.cn For instance, inline FTIR can track the concentration of reactants and products, while Raman spectroscopy is effective for monitoring reactions in aqueous or solvent-based systems. nih.gov This continuous data stream allows for immediate adjustments to process parameters, ensuring the reaction remains within its optimal window and consistently produces the desired product quality. chemrxiv.org
The integration of these analytical tools is a cornerstone of Quality by Design (QbD), providing the data-rich environment necessary to understand the relationship between critical process parameters (CPPs) and critical quality attributes (CQAs). mt.comnih.govresearchgate.net
Table 1: Application of PAT Tools in Heterocyclic Synthesis
| PAT Tool | Parameter Monitored | Application in Synthesis | Benefits |
|---|---|---|---|
| In-situ FTIR Spectroscopy | Reactant/Product Concentration, Intermediates | Real-time tracking of esterification and cyclization steps. | Eliminates sampling delays; provides kinetic data. mt.com |
| Raman Spectroscopy | Molecular Vibrations, Crystal Form | Monitoring reaction progress and identifying polymorphic forms during crystallization. | Non-invasive; compatible with aqueous and solvent systems. nih.gov |
| NMR Spectroscopy | Molecular Structure, Reaction Intermediates | Elucidating reaction mechanisms and identifying transient intermediates in complex reactions. researchgate.netnih.gov | Provides detailed structural information. nih.gov |
| Online HPLC/UPLC | Purity, Impurity Profile | Quantifying product purity and tracking the formation of by-products. chemrxiv.org | High separation efficiency and quantitative accuracy. chemrxiv.org |
Solvent Recovery and Exotherm Management in Large-Scale Production
Scaling up the synthesis of this compound introduces significant challenges related to solvent handling and thermal safety. Efficient management of these factors is critical for economic viability and operational safety.
Solvent Recovery: The large volumes of solvents used in industrial processes make recovery and reuse essential for improving sustainability and reducing costs. nih.gov Distillation is a primary technique for solvent recovery, where the solvent is separated from the reaction mixture based on differences in boiling points. nih.gov For instance, in reactions involving methanol or ethanol, distillation can achieve high recovery rates, allowing the solvent to be recycled back into the process. researchgate.net The choice of solvent can also impact the ease of recovery; solvents with low water miscibility and high boiling points are often easier to separate and purify. nih.gov
Exotherm Management: Many reactions involved in the synthesis of pyran derivatives can be highly exothermic. Without proper heat management, uncontrolled temperature increases can lead to side reactions, reduced product yield, and potentially hazardous conditions like thermal runaway. researchgate.net In large-scale production, jacketed reactors with automated cooling systems are employed to dissipate the heat generated. The heat production potential (HPP) of a reaction determines the necessary cooling capacity. researchgate.net For reactions with a high HPP, continuous flow reactors may be used, as their high surface-area-to-volume ratio allows for superior heat transfer compared to traditional batch reactors, minimizing the risk of hot spot formation. researchgate.net
Table 2: Strategies for Solvent and Thermal Management
| Parameter | Strategy | Implementation Details | Target Efficiency/Metric |
|---|---|---|---|
| Solvent Management | Fractional Distillation | Separation of volatile solvents (e.g., methanol, ethanol, ethyl acetate) from the reaction mixture post-reaction. | >90% recovery rate. nih.gov |
| Pervaporation/Membrane Separation | Use of membranes to selectively separate solvent molecules. | Energy-efficient alternative to distillation for specific solvent mixtures. | |
| Exotherm Management | Jacketed Reactors with Cooling | Circulating a coolant through an outer jacket to maintain the desired reaction temperature (e.g., ≤40°C). | Precise temperature control (±1°C). |
| Continuous Flow Reactors | Performing the reaction in small-diameter tubes or channels for rapid heat dissipation. | Near-isothermal operation, enhanced safety for highly exothermic steps. researchgate.net |
Waste Reduction Strategies in Synthetic Procedures
Modern synthetic chemistry emphasizes the principles of green chemistry to minimize environmental impact. nih.gov Key strategies in the synthesis of pyran derivatives include maximizing atom economy, using environmentally benign solvents, and employing reusable catalysts. mdpi.comnih.gov
Atom Economy: Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. jocpr.com Multicomponent reactions (MCRs) are a powerful tool for improving atom economy, as they combine three or more starting materials in a single step to form a complex product, often with minimal by-products. tandfonline.com The synthesis of functionalized 4H-pyrans, for example, can be achieved through one-pot, three-component reactions of an aldehyde, a malononitrile, and a β-ketoester, a process that demonstrates high atom efficiency. mdpi.comtandfonline.com
Green Solvents and Catalysts: The choice of solvent is critical, as solvents often constitute the largest portion of waste in a chemical process. nih.gov Whenever possible, reactions are designed to be performed in greener solvents like water or ethanol, or even under solvent-free conditions. researchgate.netresearchgate.net Furthermore, the use of heterogeneous or reusable catalysts, such as magnetic nanoparticles, is preferred over stoichiometric reagents. nih.govmdpi.com These catalysts can be easily separated from the reaction mixture (e.g., by using a magnet) and reused multiple times without significant loss of activity, thereby reducing catalyst waste and simplifying product purification. mdpi.comnih.gov
Table 3: Comparison of Synthetic Strategies for Waste Reduction
| Strategy | Description | Example Application | Environmental Benefit |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | Combining multiple reactants in a single synthetic operation. tandfonline.com | One-pot synthesis of tetrahydrobenzo[b]pyran derivatives. bhu.ac.inresearchgate.net | High atom economy, reduced number of purification steps, less solvent waste. jocpr.comtandfonline.com |
| Use of Reusable Catalysts | Employing catalysts that can be easily recovered and reused. mdpi.com | Fe3O4 magnetic nanoparticles as a catalyst in pyran synthesis. nih.gov | Minimizes heavy metal waste, lowers catalyst cost over time. nih.gov |
| Solvent-Free Synthesis | Conducting reactions without a solvent, often using grinding or heating. tandfonline.com | Solvent-free synthesis of tetrahydro pyrans at room temperature. nih.gov | Eliminates solvent waste, reduces energy consumption for solvent removal. |
| Aqueous Media Synthesis | Using water as the reaction solvent. researchgate.net | Synthesis of 2-amino-4H-pyrans in an aqueous medium. researchgate.net | Non-toxic, non-flammable, and inexpensive solvent; simplifies workup. |
Investigation of Chemical Reactivity and Transformation Pathways
Oxidation Reactions and Derived Products
The saturated ether ring of Methyl tetrahydro-2H-pyran-3-carboxylate is generally stable to oxidation under mild conditions. However, powerful oxidizing agents can induce ring cleavage or oxidation at susceptible C-H bonds.
Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are potent oxidizing agents capable of cleaving C-C and C-H bonds. libretexts.org In the case of this compound, the reaction with these reagents under harsh conditions (e.g., heat, strong acid/base) would likely lead to the oxidative cleavage of the tetrahydropyran (B127337) ring. The ether linkage makes the adjacent C-H bonds susceptible to oxidation. The reaction is expected to proceed via the oxidation of the carbon atoms adjacent to the ring oxygen, ultimately leading to the opening of the ring.
Chromium trioxide, often used in aqueous acid (forming chromic acid), is a strong oxidant that converts primary alcohols to carboxylic acids and can cleave ethers under forcing conditions. libretexts.orgorganic-chemistry.org Similarly, hot, alkaline potassium permanganate is a vigorous oxidizing agent that can cleave C-C bonds. youtube.com
The vigorous oxidation of the tetrahydropyran ring is expected to yield dicarboxylic acid derivatives. The specific products would depend on the exact point of ring cleavage. For instance, cleavage between the oxygen and C2, followed by further oxidation, could lead to the formation of carboxy-substituted ether acids. Complete degradation of the ring structure under very aggressive conditions could ultimately produce simpler, smaller carboxylic acids. The primary ester group itself is resistant to oxidation.
Table 1: Predicted Products of Vigorous Oxidation
| Starting Material | Reagent | Predicted Major Product(s) |
|---|
Reduction Reactions and Resulting Alcohols
The ester functional group is the primary site for reduction reactions, which convert the carboxymethyl group into a primary alcohol.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily reducing esters to primary alcohols. masterorganicchemistry.comyoutube.comlibretexts.org The reaction involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide (B1231860) leaving group and a second hydride attack on the intermediate aldehyde, which is rapidly reduced to the alkoxide. A final acidic workup protonates the alkoxide to yield the primary alcohol. masterorganicchemistry.com
The reduction of this compound with LiAlH₄ in a dry ether solvent (like diethyl ether or THF) followed by an aqueous acid workup yields (Tetrahydro-2H-pyran-3-yl)methanol.
Sodium borohydride (NaBH₄), in contrast, is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions (e.g., at room temperature in methanol (B129727) or ethanol). libretexts.orgias.ac.in However, its reactivity can be enhanced by using high-boiling point solvents at reflux temperatures, or by the addition of Lewis acids. reddit.com For instance, the NaBH₄-methanol system in THF at reflux has been shown to reduce aromatic methyl esters to their corresponding alcohols. ias.ac.in Therefore, under specific, more forcing conditions, NaBH₄ could also be used to synthesize (Tetrahydro-2H-pyran-3-yl)methanol.
Table 2: Comparison of Reducing Agents for this compound
| Reagent | Typical Conditions | Product | Reactivity |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Dry Ether (THF, Et₂O), Room Temp. | (Tetrahydro-2H-pyran-3-yl)methanol | High |
| Sodium Borohydride (NaBH₄) | Methanol, Room Temp. | No reaction | Low |
Nucleophilic Substitution Reactions and Functional Group Interconversions
The ester group in this compound is susceptible to nucleophilic acyl substitution, which allows for the interconversion of functional groups.
Sodium methoxide (NaOMe) is a strong nucleophile and base. Its reaction with this compound in methanol would result in a transesterification reaction. In this equilibrium process, the methoxide anion attacks the carbonyl carbon, leading to a tetrahedral intermediate which can then expel the original methoxide group. Since the incoming nucleophile and the leaving group are identical, this specific reaction would not lead to a new product unless a different alcohol is used as the solvent.
Potassium tert-butoxide (KOtBu) is a strong, but sterically hindered, base. masterorganicchemistry.com Due to its significant bulk, it is a poor nucleophile for SN2-type reactions. masterorganicchemistry.com When reacting with an ester like this compound, its primary role is that of a base. It can deprotonate the carbon atom alpha to the carbonyl group (the C3 position of the pyran ring). The resulting enolate is a key intermediate that can participate in various subsequent reactions, such as Claisen condensations or alkylations, rather than undergoing direct nucleophilic substitution by the tert-butoxide itself. The direct attack of the tert-butoxide anion on the carbonyl carbon is highly disfavored due to steric hindrance.
Table 3: Reactivity with Alkoxide Bases
| Reagent | Primary Role | Expected Reaction Pathway |
|---|---|---|
| Sodium Methoxide (NaOMe) | Nucleophile/Base | Transesterification (equilibrium) |
Formation of Amides and Thioesters
The conversion of the methyl ester in this compound to amides and thioesters represents a key transformation for introducing nitrogen and sulfur functionalities. However, the direct reaction of esters with amines (aminolysis) or thiols (thiolysis) is often challenging and less favorable compared to the use of more reactive carboxylic acid derivatives like acid chlorides. libretexts.orgchemistrysteps.com
Amide Formation:
The direct aminolysis of this compound with primary or secondary amines to form the corresponding N-substituted tetrahydro-2H-pyran-3-carboxamides is typically a slow process requiring high temperatures or the use of catalysts. The methoxy group (–OCH3) is a poor leaving group, which hinders the nucleophilic acyl substitution by the amine. chemistrysteps.com
To achieve higher yields and milder reaction conditions, several strategies can be employed. One common approach involves a two-step sequence:
Hydrolysis: The ester is first hydrolyzed to the corresponding tetrahydro-2H-pyran-3-carboxylic acid.
Amide Coupling: The resulting carboxylic acid is then coupled with an amine using a standard coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or by converting the acid to a more reactive intermediate like an acid chloride.
Recent advancements in organic synthesis have led to the development of methods for the direct amidation of unactivated esters using specific catalysts. rsc.orgorganic-chemistry.orgresearchgate.netmdpi.com These methods often employ transition-metal catalysts or reagents like sodium tert-butoxide to facilitate the reaction under milder conditions. rsc.org
Thioester Formation:
The synthesis of thioesters from this compound is also not a straightforward process. Direct reaction with thiols is generally not effective. Similar to amide synthesis, a more viable route involves the conversion of the ester to the carboxylic acid, followed by a thioesterification reaction. This can be achieved using coupling agents that activate the carboxylic acid towards nucleophilic attack by the thiol. General methods for thioester synthesis often involve the reaction of a carboxylic acid with a thiol in the presence of a coupling agent or the conversion of the carboxylic acid to an acid chloride followed by reaction with a thiol or thiolate. organic-chemistry.org
Table 1: General Reaction Pathways for Amide and Thioester Formation
| Transformation | Reactant(s) | Product(s) | General Conditions |
| Amidation (Direct) | Primary or Secondary Amine | N-substituted tetrahydro-2H-pyran-3-carboxamide | High temperature, catalyst (e.g., NaOtBu) |
| Amidation (Indirect) | 1. Water (hydrolysis) 2. Amine, Coupling Agent | N-substituted tetrahydro-2H-pyran-3-carboxamide | 1. Acid or Base catalyst 2. Standard peptide coupling conditions |
| Thioesterification (Indirect) | 1. Water (hydrolysis) 2. Thiol, Coupling Agent | S-alkyl/aryl tetrahydro-2H-pyran-3-carbothioate | 1. Acid or Base catalyst 2. Standard thioesterification conditions |
Cyclization Reactions and Heterocyclic Compound Formation
The ester functionality of this compound serves as a handle for the construction of fused heterocyclic systems. By reacting the ester with bifunctional nucleophiles, it is possible to form new rings fused to the tetrahydropyran core.
One such example is the reaction with hydrazine (B178648) (H₂NNH₂). Esters can react with hydrazine to form hydrazides, which can then undergo intramolecular cyclization, especially if another electrophilic center is present or can be generated. In the case of this compound, a plausible reaction pathway involves the initial formation of tetrahydro-2H-pyran-3-carbohydrazide. While there is a lack of specific literature for the subsequent cyclization of this particular hydrazide, analogous systems suggest that it could be a precursor for various heterocyclic structures.
For instance, if the tetrahydropyran ring were to contain a suitable ketone or aldehyde group, the hydrazide could undergo intramolecular condensation to form a fused pyridazinone or a similar nitrogen-containing heterocycle.
Another potential avenue for forming fused heterocycles is through reactions with other binucleophiles, such as substituted ureas or thioureas, which could lead to the formation of pyrimidine-like fused systems, such as pyrano[2,3-d]pyrimidines. nih.gov However, these reactions often require specific starting materials and conditions that may not be directly applicable to this compound without prior modification.
The Prins cyclization is a well-known method for the synthesis of tetrahydropyran rings themselves, but it is not a reaction that starts from a pre-formed tetrahydropyran ester to build another ring. nih.govresearchgate.netnih.gov
Table 2: Hypothetical Cyclization Reaction with Hydrazine
| Reactant | Intermediate | Potential Heterocyclic Product | Reaction Type |
| Hydrazine | Tetrahydro-2H-pyran-3-carbohydrazide | Fused Pyrazolidinone derivative | Nucleophilic acyl substitution followed by intramolecular cyclization (hypothetical) |
Strategic Derivatization and Scaffold Elaboration
Synthesis of Substituted Methyl Tetrahydro-2H-Pyran-3-Carboxylate Derivatives
The functionalization of the saturated tetrahydropyran (B127337) ring presents unique challenges compared to aromatic systems, often requiring multi-step sequences or advanced catalytic methods to achieve regioselectivity and stereoselectivity. acs.orguva.es
Direct substitution on the tetrahydropyran core of this compound is not straightforward and typically requires conversion to more reactive intermediates.
Nitro Substituents: The introduction of a nitro group (—NO₂) onto a saturated carbocycle is challenging. taylorandfrancis.comwikipedia.org Standard electrophilic nitration methods are generally ineffective for such systems. A plausible synthetic route would involve the use of a nitro-containing building block during the construction of the pyran ring itself, rather than a post-cyclization modification. Aliphatic nitro compounds are often prepared through the reaction of alkyl halides with a nitrite (B80452) source. libretexts.org
Thiophenyl Substituents: The installation of a thiophenyl group can be accomplished through pathways involving nucleophilic substitution. One established strategy for forming related sulfur-containing heterocycles involves the ring-opening of epoxides with nucleophilic selenium or sulfur species, followed by cyclization. researchgate.netnih.gov For the tetrahydropyran scaffold, this could involve converting a diol derivative into a species susceptible to attack by a thiophenolate anion.
Phenyl Substituents: Modern C–H functionalization techniques offer a pathway for introducing aryl groups. For instance, palladium(II)-catalyzed stereoselective γ-C–H arylation has been successfully applied to aminotetrahydropyran systems. nih.gov This approach, while powerful, would necessitate the prior introduction of a directing group, such as an amino functionality, onto the this compound scaffold.
The synthesis of substituted tetrahydropyrans is a well-developed field, with numerous methods that construct the ring with the desired substituents already in place. organic-chemistry.org These strategies provide access to a wide range of functionalized THP rings, including those bearing hydroxy, methyl, and nitro groups. organic-chemistry.orgnih.gov
Hydroxy and Methyl Substituents: The Prins cyclization is a powerful acid-catalyzed reaction between an alkene and an aldehyde, frequently used to construct tetrahydropyran rings bearing hydroxyl and other substituents. nih.gov Similarly, intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins provides a direct route to substituted THPs. organic-chemistry.org The specific substitution pattern of the final product is dictated by the structure of the acyclic precursor. For example, an intramolecular allylation of a (Z)-allylsilane onto an aldehyde under Brønsted acid activation yields 2,4,5-trisubstituted tetrahydropyrans with high stereoselectivity. organic-chemistry.org
| Method | Key Reactants | Catalyst/Reagent | Substituents Introduced | Reference |
|---|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol, Aldehyde | Brønsted or Lewis Acid | Hydroxy, Methyl, various others | nih.gov |
| Intramolecular Hydroalkoxylation | γ- or δ-Hydroxy olefin | Platinum or Cobalt complex | Varies with substrate | organic-chemistry.org |
| Intramolecular Allylation | (Z)-allylsilane with tethered aldehyde | Brønsted Acid (e.g., MeSO₃H) | Varies with substrate | organic-chemistry.org |
| Domino Olefin Cross-Metathesis/Cyclization | Acyclic diene and enone | Hoveyda-Grubbs Catalyst | Varies with substrate | acs.org |
Nitro-Substituted Tetrahydropyrans: As with direct nitration, the synthesis of nitro-substituted THPs typically relies on incorporating the nitro group into one of the starting materials prior to the ring-forming step. This ensures precise control over the position of the nitro functionality.
Utilization as a Precursor for Diverse Heterocyclic Scaffolds
The structure of this compound can be strategically disassembled or rearranged to provide intermediates for the synthesis of other heterocyclic systems.
Accessing unsaturated pyrans and fused pyran systems from a saturated precursor like this compound requires oxidative transformations.
Functionalized Pyrans: The synthesis of functionalized 2H-pyrans and 4H-pyrans often proceeds through a domino Knoevenagel condensation followed by a 6π-electrocyclization. nih.govorganic-chemistry.org To serve as a precursor for such reactions, this compound would need to be converted into a suitable 1,3-dicarbonyl compound or an α,β-unsaturated ketone, which could then react with an appropriate partner. nih.gov
Pyrano[2,3-c]pyrazoles: This important class of fused heterocycles exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netmdpi.com The most common synthetic route is a one-pot, four-component reaction involving an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine (B178648) hydrate. nih.govmdpi.comarakmu.ac.irnih.gov For this compound to be utilized in this synthesis, it would require significant chemical modification to be converted into a reactive β-ketoester equivalent.
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate (B1235776) | Hydrazine Hydrate | l-tyrosine, Microwave | nih.gov |
| Benzyl Alcohols | Malononitrile | Ethyl Acetoacetate | Phenylhydrazine | Sulfonated amorphous carbon, Eosin Y | acs.org |
| Aldehydes/Ketones | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Solvent-free | mdpi.com |
| Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Na₂CaP₂O₇ | arakmu.ac.ir |
Thiopyrans are sulfur analogues of pyrans and are valuable scaffolds in medicinal chemistry. researchgate.net The conversion of a tetrahydropyran to a thiopyran is a challenging transformation that involves replacing the ring oxygen with a sulfur atom. A potential, albeit multi-step, pathway could involve the reductive ring-opening of this compound to afford a substituted 1,5-diol. The diol could then be converted to a dihalide or disulfonate, followed by reaction with a sulfide (B99878) source, such as sodium sulfide, to effect ring closure and form the desired thiopyran ring. A more direct synthesis of substituted tetrahydrothiopyran-4-ones involves the double-conjugate addition of hydrogen sulfide to divinyl ketones. researchgate.net
The reaction of pyran-based scaffolds with nitrogen nucleophiles is a versatile method for creating nitrogen-containing heterocycles. beilstein-journals.orgnih.gov While the saturated ester of this compound is relatively unreactive, it can be transformed into more susceptible intermediates. For example, conversion to a pyran-2-one derivative would activate the scaffold. 2H-Pyran-2-ones are known to react with various nitrogen nucleophiles, leading to ring-opening and subsequent recyclization to form new heterocyclic systems like pyridines or pyridazinones. clockss.org The outcome of the reaction—whether it is simple condensation or a complete ring transformation—depends on the nature of the nitrogen-containing reagent. beilstein-journals.orgnih.gov For instance, reactions of fused pyran-2-ones with aliphatic amines can lead to enamines, while reactions with dinucleophiles like hydrazines can result in recyclization to form pyrazol-3-ones. beilstein-journals.org
Regio- and Stereocontrol in Derivatization Reactions
The functionalization of the this compound scaffold requires precise control over both the position (regiocontrol) and the three-dimensional arrangement (stereocontrol) of new substituents. The inherent chirality and conformational preferences of the tetrahydropyran (THP) ring present distinct challenges and opportunities for selective derivatization. Methodologies that govern these outcomes are critical for the synthesis of specific, biologically active molecules and complex natural products.
Control of regioselectivity dictates the specific site of chemical modification on the THP ring. This is often governed by the electronic and steric properties of the existing ester group and the ring oxygen. For instance, reactions can be directed towards the carbon atoms adjacent to the oxygen (C2 and C6) or those influenced by the carboxylate group at C3.
Stereocontrol, which includes both diastereocontrol and enantiocontrol, is paramount in derivatization reactions involving the THP ring, as the spatial orientation of substituents profoundly impacts a molecule's properties. Diastereoselectivity concerns the preferential formation of one diastereomer over another, often described as cis/trans relationships between substituents on the ring. This is frequently influenced by thermodynamic stability, where substituents preferentially occupy equatorial positions to minimize steric strain. google.com Enantioselectivity involves the selective formation of one enantiomer over its mirror image, typically achieved through the use of chiral catalysts or auxiliaries. whiterose.ac.uk
Numerous strategies have been developed to achieve high levels of regio- and stereocontrol in the synthesis and functionalization of substituted THPs. These include acid-catalyzed cyclizations, organocatalytic domino reactions, and substrate-controlled approaches where the stereochemistry of the starting material dictates the outcome of the reaction. uva.esresearchgate.netnih.gov
Diastereoselective Derivatization
A common objective in the derivatization of the THP scaffold is the control of relative stereochemistry between substituents at different positions. Thermodynamic control often favors the formation of the most stable diastereomer. For example, in the synthesis of 6-alkyl-substituted tetrahydro-2H-pyran-3-carboxylic acid methyl esters, a significant preference for the trans isomer is observed. google.com This preference is attributed to the thermodynamic stability of the conformation where bulky substituents occupy equatorial positions on the pyran ring.
Table 1: Diastereoselective Synthesis of 6-Alkyl-tetrahydro-2H-pyran-3-carboxylic Acid Methyl Esters google.com
| Alkyl Group | Yield (%) | Isomer Ratio (cis:trans) |
|---|---|---|
| Propyl | 86.7 | 17.4 : 82.6 |
| Pentyl | 96.0 | 18.4 : 81.6 |
This table illustrates the preference for the thermodynamically more stable trans isomer in the synthesis of 6-substituted derivatives.
Kinetic control, often achieved through specific reaction pathways and catalysts, can also yield high levels of diastereoselectivity. Acid-mediated cyclization of silylated alkenols, for instance, is a highly stereoselective method for producing polysubstituted THPs. mdpi.com The use of Brønsted acids like p-toluenesulfonic acid (p-TsOH) can lead to excellent diastereoselectivities, often greater than 95:5. uva.es In these reactions, the formation of a single diastereoisomer can be driven by the avoidance of unfavorable 1,3-diaxial interactions in the transition state of the cyclization process. mdpi.com
Table 2: Stereoselective Acid-Mediated Cyclization for THP Synthesis uva.esmdpi.com
| Substrate Class | Catalyst | Key Feature | Diastereomeric Ratio (dr) |
|---|---|---|---|
| Allylsilyl alcohols | p-TsOH | Forms vicinal quaternary and tertiary centers | > 95:5 |
| Vinylsilyl alcohols | p-TsOH | Forms anti product between silyl (B83357) group and C3 substituent | > 95:5 |
This table summarizes research findings on acid-catalyzed cyclizations that yield tetrahydropyrans with high diastereoselectivity.
Enantioselective and Domino Reactions
The development of asymmetric catalytic systems has enabled the enantioselective synthesis of highly functionalized THP derivatives. Organocatalysis, in particular, has emerged as a powerful tool. For example, a domino Michael–hemiacetalization reaction catalyzed by squaramide derivatives can produce polyfunctionalized tetrahydropyrans bearing multiple contiguous stereocenters with high diastereomeric and enantiomeric excess. nih.gov This approach combines multiple bond-forming events into a single synthetic operation, providing rapid access to complex molecular architectures from simple precursors.
Similarly, an asymmetric 'clip-cycle' strategy utilizing chiral phosphoric acids (CPA) as catalysts for intramolecular oxa-Michael cyclizations has been shown to produce substituted THPs with enantioselectivity up to 99%. whiterose.ac.uk These advanced catalytic methods provide precise control over the absolute stereochemistry of the resulting products.
Table 3: Organocatalytic Domino Reaction for Polyfunctionalized Tetrahydropyran Synthesis nih.gov
| Product | Yield (%) | Diastereomeric Excess (de) | Stereochemistry |
|---|---|---|---|
| trans-3g | 59 | >95% | (2S,3R,4R,5S) |
| cis-3g | 34 | >95% | (2S,3R,4R,5R) |
| trans-3e | 66 | >95% | (2S,3R,4S,5S) |
| cis-3e | 25 | >95% | (2S,3R,4S,5R) |
This table presents data from an organocatalytic domino reaction, highlighting the high diastereoselectivity achieved in the synthesis of complex tetrahydropyranols.
These examples underscore the sophisticated level of control that can be exerted during the derivatization of the tetrahydropyran scaffold, allowing for the targeted synthesis of complex molecules with precisely defined three-dimensional structures.
Advanced Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of Methyl tetrahydro-2H-pyran-3-carboxylate in solution. One- and two-dimensional NMR experiments provide detailed information on the chemical environment, connectivity, and spatial relationships of the individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra offer fundamental insights into the molecular framework.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shift (δ) of each proton is influenced by its electronic environment. For the tetrahydropyran (B127337) ring, protons in axial and equatorial positions exhibit distinct chemical shifts and coupling constants (J-values). For instance, axial protons are typically more shielded (appear at a lower δ) than their equatorial counterparts. The magnitude of the coupling constants between adjacent protons (vicinal coupling) is dependent on the dihedral angle between them, which is crucial for determining the relative stereochemistry of substituents on the ring. The methyl ester group gives rise to a characteristic singlet at approximately 3.7 ppm.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the pyran ring and the ester group provide definitive evidence for the compound's structure. The carbonyl carbon of the ester group, for example, appears at a characteristic downfield shift (around 170-175 ppm).
Below is a table of expected chemical shift ranges for the core structure of this compound.
| Atom | Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |
|---|---|---|---|
| -COOCH₃ | ¹H | 3.6 - 3.8 | Singlet, characteristic of methyl ester protons. |
| Ring Protons (C2, C4, C5, C6) | ¹H | 1.5 - 4.2 | Complex multiplets. Exact shifts and coupling patterns depend on stereochemistry (axial/equatorial positions). |
| Proton at C3 | ¹H | 2.5 - 2.9 | Multiplet, coupled to protons at C2 and C4. |
| -COOCH₃ | ¹³C | 51 - 53 | Methyl carbon of the ester. |
| Ring Carbons (C2, C4, C5, C6) | ¹³C | 20 - 70 | Shifts depend on proximity to oxygen and the ester group. C2 and C6, being adjacent to the ring oxygen, are the most downfield. |
| Carbon at C3 | ¹³C | 40 - 45 | Aliphatic carbon bearing the carboxylate group. |
| -C=O | ¹³C | 170 - 175 | Carbonyl carbon of the ester. |
Two-dimensional (2D) NMR experiments are indispensable for resolving the complex, often overlapping signals in the 1D spectrum and for establishing definitive stereochemical assignments. wikipedia.orgmnstate.edu
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. mnstate.edulibretexts.org Cross-peaks in a COSY spectrum connect signals from protons that are on adjacent carbons. This allows for the unambiguous tracing of the proton connectivity around the tetrahydropyran ring, confirming the sequence of CH₂ and CH groups. libretexts.org
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. libretexts.orgethz.ch This is particularly powerful for determining stereochemistry. For example, a NOESY cross-peak between the proton at C3 and an axial proton at C5 would suggest a cis relationship between them. The absence of such a correlation, coupled with a correlation to an equatorial proton, would indicate a trans relationship. This technique provides definitive evidence for the three-dimensional structure of the molecule. harvard.edu
When this compound is synthesized as a mixture of diastereomers, ¹H NMR spectroscopy can be used to determine the diastereomeric excess (de). nih.govnih.gov The different spatial arrangements in diastereomers result in slightly different chemical environments for their respective protons. Consequently, some protons in one diastereomer will have slightly different chemical shifts compared to the corresponding protons in the other diastereomer.
By identifying and integrating these distinct, non-overlapping signals in the ¹H NMR spectrum, a direct quantitative ratio of the two diastereomers can be established. nih.gov The diastereomeric excess is then calculated from this ratio, providing a crucial measure of the stereoselectivity of the chemical reaction used for its synthesis. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within 0.001 atomic mass units.
The molecular formula of this compound is C₇H₁₂O₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass. The experimentally measured exact mass is compared to the calculated (theoretical) exact mass, and a match within a very small tolerance (e.g., < 5 ppm) provides unambiguous validation of the molecular formula. rsc.org
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₂O₃ |
| Calculated Exact Mass [M] | 144.07864 u |
| Common Adducts for Analysis | [M+H]⁺, [M+Na]⁺ |
| Calculated Exact Mass [M+H]⁺ | 145.08645 u |
| Calculated Exact Mass [M+Na]⁺ | 167.06840 u |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
For this compound, the IR spectrum is dominated by absorptions characteristic of the ester and the cyclic ether functionalities. The most prominent feature is a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ester group. Additionally, strong bands corresponding to the C-O stretching vibrations of both the ester and the ether are observed in the fingerprint region.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretch | 1750 - 1735 | Strong, Sharp |
| Ether (C-O-C) | Stretch (Asymmetric) | 1260 - 1070 | Strong |
| Ester (C-O) | Stretch | 1300 - 1000 | Strong |
| Alkyl (C-H) | Stretch | 3000 - 2850 | Medium to Strong |
Chromatographic Techniques for Reaction Monitoring and Purification
Chromatographic methods are essential for both monitoring the progress of reactions that produce this compound and for its subsequent purification.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to qualitatively monitor a reaction. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and eluting it with an appropriate solvent system, one can visualize the consumption of starting materials and the appearance of the product spot, which will have a characteristic retention factor (Rf). nih.gov
Column Chromatography: This is the standard method for purifying the compound on a preparative scale. The crude reaction mixture is loaded onto a column packed with a stationary phase, such as silica gel, and a solvent (or solvent mixture) is passed through to elute the components. Due to differences in polarity, the desired product separates from impurities, allowing for the collection of pure fractions. google.com
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These are high-resolution techniques used to assess the purity of the final compound and, in some cases, to separate stereoisomers. GC is suitable for volatile and thermally stable compounds, while HPLC is more versatile. When coupled with a mass spectrometer (GC-MS or LC-MS), these methods can also provide structural information about the components of a mixture. google.com
Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions leading to the synthesis of this compound. This method allows for the rapid, qualitative assessment of the consumption of starting materials and the formation of the desired product.
In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. The plate is then developed in a sealed chamber containing a shallow pool of a suitable solvent system, known as the eluent.
For compounds with polarity similar to this compound, common eluent systems include mixtures of a non-polar solvent like hexane (B92381) or n-pentane and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The selection of the eluent system is critical for achieving optimal separation of the components in the reaction mixture. The progress of the reaction can be visualized by comparing the TLC profile of the reaction mixture over time to that of the starting materials. A successful reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.
While specific Retention Factor (Rf) values are highly dependent on the exact conditions (e.g., stationary phase, eluent composition, temperature), a hypothetical TLC analysis for a reaction producing this compound is presented below.
Table 1: Hypothetical TLC Monitoring of this compound Synthesis
| Time Point | Starting Material A (Rf) | Starting Material B (Rf) | Product (Rf) |
|---|---|---|---|
| t = 0 hr | 0.75 | 0.20 | - |
| t = 2 hr | 0.75 | 0.21 | 0.55 |
| t = 4 hr | 0.76 | - | 0.54 |
| t = 6 hr | - | - | 0.55 |
Flash Column Chromatography for Purification
Following the completion of the synthesis, Flash Column Chromatography is a widely employed method for the purification of this compound on a preparative scale. This technique operates on the same principles as TLC but is designed to separate larger quantities of material.
The crude product is loaded onto the top of a glass column packed with a stationary phase, typically silica gel. The eluent, a solvent system optimized through preliminary TLC analysis, is then passed through the column under positive pressure, usually from compressed air or nitrogen. This forces the solvent to flow more rapidly, significantly reducing the separation time compared to traditional gravity-fed column chromatography.
The selection of the eluent system is crucial for a successful separation. An ideal solvent system will result in the target compound having a TLC Rf value in the range of 0.2 to 0.4, which generally provides the best resolution in flash chromatography. Fractions are collected as the eluent exits the column and are analyzed by TLC to identify those containing the pure product.
Table 2: Representative Flash Column Chromatography Parameters for the Purification of this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (230-400 mesh) |
| Eluent System | Gradient of Ethyl Acetate in Hexane (e.g., 10% to 30%) |
| Column Dimensions | Dependent on the scale of the reaction |
| Loading Method | Dry loading (adsorbed onto silica gel) or direct liquid loading |
| Fraction Size | Dependent on column size and flow rate |
| Monitoring | TLC analysis of collected fractions |
Elemental Analysis for Purity and Structural Integrity Verification
Elemental analysis is a destructive analytical technique used to determine the mass fractions of carbon, hydrogen, and other elements present in a sample. For a pure sample of this compound, the experimentally determined elemental composition should closely match the theoretical values calculated from its molecular formula, C7H12O3.
This analysis provides a fundamental confirmation of the compound's empirical formula and serves as a critical checkpoint for its purity. A significant deviation between the found and calculated values would suggest the presence of impurities or an incorrect structural assignment. Modern elemental analyzers are automated instruments that combust the sample in a stream of oxygen, and the resulting combustion gases (CO2, H2O, etc.) are quantitatively measured.
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical Mass % | Found Mass % (Hypothetical) |
|---|---|---|
| Carbon (C) | 58.32 | 58.35 |
| Hydrogen (H) | 8.39 | 8.42 |
| Oxygen (O) | 33.29 | 33.23 |
Computational Chemistry Studies and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Conformational Analysis
Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the electronic structure and geometry of molecules. For a flexible six-membered ring system like methyl tetrahydro-2H-pyran-3-carboxylate, DFT is instrumental in analyzing its conformational landscape. The parent ring system, tetrahydro-2H-pyran (THP), has been studied extensively to understand its fundamental conformational preferences. researchgate.net Calculations show that the chair conformation is the most stable, with twist and boat forms being significantly higher in energy. researchgate.net
For instance, DFT and ab initio calculations have quantified the energy differences between various conformers of THP, establishing a clear energetic hierarchy. researchgate.net The transition state between the chair and the 2,5-twist conformation is calculated to be approximately 11 kcal/mol higher in energy than the chair form. researchgate.net
| Conformer of Tetrahydro-2H-pyran | Method | Energy Difference from Chair (kcal/mol) |
| 2,5-Twist | B3LYP | 5.84 - 5.95 |
| 1,4-Boat | B3LYP | 6.23 - 6.46 |
| 2,5-Twist | MP2 | 5.78 - 6.10 |
| 1,4-Boat | MP2 | 6.76 - 7.16 |
| This table presents calculated energy differences for conformers of the parent tetrahydro-2H-pyran ring system. Data sourced from reference researchgate.net. Methods shown are B3LYP (a DFT functional) and MP2 (Møller–Plesset perturbation theory). |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). physchemres.org This method is vital in drug discovery for screening potential drug candidates and understanding their mechanism of action. physchemres.org For compounds related to this compound, such as pyrano[2,3-c]pyrazole-3-carboxylates, molecular docking has been used to investigate their potential as inhibitors of specific enzymes, like Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), a target for anti-malarial drugs. researchgate.net The process involves placing the ligand into the binding site of the target protein and evaluating the fit using a scoring function. nih.gov
A key output of molecular docking is the binding affinity, often expressed as a docking score in units of kcal/mol, which estimates the Gibbs free energy (ΔG) of binding. nih.gov A more negative score typically indicates a stronger and more stable interaction between the ligand and the enzyme. nih.gov These scores allow researchers to rank a series of compounds and prioritize the most promising candidates for further experimental testing. physchemres.org The simulations also identify specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov For example, docking studies on potential inhibitors of euchromatin histone lysine (B10760008) methyltransferase (EHMT2) revealed docking scores ranging from -7.5 to -10.7 kcal/mol, with the best candidates forming multiple hydrogen bonds with key amino acid residues like Asp1083 and Ser1084. nih.gov
| Parameter | Description | Typical Value/Output |
| Docking Score | An estimation of the binding affinity (ΔG) between the ligand and the target enzyme. | kcal/mol |
| Key Residues | Specific amino acids in the enzyme's active site that interact with the ligand. | e.g., ASP, SER, LEU |
| Interaction Types | The nature of the chemical interactions stabilizing the complex. | Hydrogen Bonds, Hydrophobic Interactions, van der Waals forces |
| This table outlines the primary outputs from a typical molecular docking simulation. |
By identifying the target enzyme and predicting the binding mode, molecular docking helps to elucidate how a compound might function within a broader biological pathway. researchgate.net For instance, the docking of pyranopyrazole derivatives against PfLDH was performed to see if they could inhibit the glycolytic pathway, which is essential for the malaria parasite's survival. researchgate.net Although in that specific study the compounds showed lower docking scores than the native cofactor, the approach demonstrates how docking can be used to generate hypotheses about a molecule's biological role. researchgate.net Understanding these interactions is critical for designing molecules that can modulate the activity of enzymes involved in disease states, such as those in cancer or infectious diseases. mdpi.com
Rationalization of Reaction Outcomes and Selectivity
Computational chemistry, particularly DFT, is a powerful tool for rationalizing and predicting the outcomes of chemical reactions. By modeling the potential energy surface of a reaction, researchers can calculate the energies of reactants, products, transition states, and intermediates. This information helps explain why certain products are formed preferentially (selectivity) and under what conditions. mdpi.com
For example, a computational study on the thermal decomposition of dihydropyran derivatives used DFT calculations to investigate the reaction mechanism. mdpi.com The results showed that the presence of methyl substituents on the pyran ring lowers the activation free energy, thereby favoring the decomposition reaction. mdpi.com Similarly, in Diels-Alder reactions involving 2H-pyran-2-ones, the reactivity can be rationalized by how substituents affect the electron delocalization within the pyran ring's diene system. mdpi.com By calculating the stability of different transition states, these theoretical models can accurately predict or confirm the regioselectivity and stereoselectivity observed experimentally.
HOMO-LUMO Analysis and Electronic Structure Properties
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy relates to its ability to accept electrons (its electron affinity). materialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of a molecule's kinetic stability and chemical reactivity. researchgate.net
DFT calculations are widely used to determine the energies and shapes of these orbitals for pyran derivatives. materialsciencejournal.orgresearchgate.net In studies of substituted 4H-pyran-3-carboxylates, the calculated HOMO and LUMO energies suggested that charge transfer occurs within the molecule. researchgate.net For other pyrone derivatives, analysis has shown that the HOMO and LUMO are primarily located on the pyran ring itself, indicating this part of the molecule is central to its electronic activity. scifiniti.com From these energies, various global reactivity descriptors can be calculated to provide a more detailed picture of the molecule's electronic character. materialsciencejournal.org
| Electronic Property | Description | Relation to HOMO/LUMO |
| Ionization Potential (I) | The energy required to remove an electron from the molecule. | I ≈ -EHOMO |
| Electron Affinity (A) | The energy released when an electron is added to the molecule. | A ≈ -ELUMO |
| HOMO-LUMO Gap (ΔE) | An indicator of chemical reactivity and stability. | ΔE = ELUMO - EHOMO |
| Electrophilicity Index (ω) | A measure of the molecule's ability to act as an electrophile. | Calculated from I and A |
| This table summarizes key electronic properties derived from HOMO and LUMO energies, based on concepts from reference materialsciencejournal.org. |
Furthermore, these calculations can be extended to generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density around the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. scielo.org.mxmdpi.com
Applications in Advanced Organic Synthesis and Materials Science
Critical Intermediate in the Synthesis of Complex Organic Molecules
The tetrahydropyran (B127337) (THP) ring is a structural motif present in numerous natural products and complex organic molecules. jst.go.jp Consequently, derivatives like Methyl tetrahydro-2H-pyran-3-carboxylate are valuable intermediates for constructing these elaborate structures. Research has demonstrated the synthesis of substituted tetrahydro-2H-pyran derivatives, which are pivotal in the development of functional materials. For instance, specific derivatives of this compound, such as 6-propyl- and 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester, have been synthesized as key intermediates for liquid crystal compounds. google.com The synthesis often yields a mixture of isomers, with the trans form being thermodynamically more stable and often preferred for applications in liquid crystal displays due to its favorable impact on liquid crystallinity. google.com
A notable synthesis produced 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester with a cis:trans isomer ratio of 17.4:82.6, highlighting the stereochemical aspects of these syntheses. google.com Similarly, the synthesis of the 6-pentyl derivative resulted in a cis:trans ratio of 18.4:81.6. google.com These examples underscore the compound's role in creating structurally precise molecules for advanced materials science.
Table 1: Synthesis of Substituted this compound Derivatives
| Derivative | Yield | Isomer Ratio (cis:trans) | Application |
|---|---|---|---|
| 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester | 86.7% | 17.4 : 82.6 | Liquid Crystal Intermediate |
Building Block for Pharmaceutical and Agrochemical Intermediates
The pyran scaffold is a common feature in many biologically active compounds. This compound and its close derivatives are recognized as important intermediates in the synthesis of compounds for the pharmaceutical and agrochemical industries. For example, the related compound Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate is explicitly used as a pharmaceutical intermediate. beilstein-journals.org Furthermore, the dihydropyran derivative, methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate, serves as a crucial intermediate in the synthesis of Pentoxifylline, a pharmaceutically active compound. google.com This highlights the significance of the pyran carboxylate structure in accessing valuable therapeutic agents.
A direct and significant application of this compound is in the synthesis of bioactive molecules. One prominent example is its role as a precursor to a known cockroach attractant. google.comwhiterose.ac.uk The synthesis of methyl (+)-tetrahydro-2H-pyran-3-carboxylate, the optically active form of the compound, has been identified as a key step in producing this specific pheromone. google.combeilstein-journals.org This demonstrates the compound's direct utility in creating molecules that can modify biological behavior, a key principle in the development of agrochemicals and pest management solutions.
Asymmetric Synthesis of Chiral Targets Requiring High Optical Purity
The development of methodologies for the asymmetric synthesis of tetrahydropyrans is crucial, as these heterocycles are among the most prevalent in pharmaceutical molecules. rsc.org The synthesis of optically pure this compound is a key example of achieving high enantioselectivity. A pivotal study demonstrated the asymmetric synthesis of the cockroach attractant methyl (+)-tetrahydro-2H-pyran-3-carboxylate through the enantioselective hydrogenation of its precursor, 5,6-dihydro-2H-pyran-3-carboxylic acid. google.comwhiterose.ac.uk
This reaction was carried out over a 5% Palladium on aluminum oxide (Pd/Al2O3) catalyst modified by the chiral alkaloid cinchonidine. google.com This heterogeneous catalytic system successfully produced the desired saturated product with an optical purity of up to 89%. google.comwhiterose.ac.uk Such methods are essential for producing chiral molecules where specific stereoisomers are responsible for the desired biological activity.
Table 2: Asymmetric Hydrogenation for Chiral Tetrahydropyran Synthesis
| Precursor | Catalyst | Chiral Modifier | Product | Optical Purity (ee) |
|---|
The conversion of this compound or related tetrahydropyran precursors into chiral cyclohexane carboxylates via ring-opening or rearrangement reactions is a specific transformation that is not extensively documented in the surveyed scientific literature. While the synthesis of chiral cyclohexane structures is an important area of organic chemistry, a direct synthetic pathway originating from this compound is not a commonly reported application.
Utility in Heterocyclic Compound Synthesis
The pyran ring in this compound is not just a static core but also a versatile scaffold for the construction of other heterocyclic systems. The reactivity of the pyran structure allows for its transformation into various fused heterocyclic compounds, which are of significant interest due to their potential biological activities. jst.go.jp
Research has shown that 4H-pyran derivatives can be used to synthesize fused ring systems such as:
Pyrano[2,3-b]pyridines
Pyrano[2,3-d]pyrimidines
Pyrano[2,3-b]quinolines
For instance, 6-Amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylic acid ethyl ester, a functionalized pyran derivative, can undergo nucleophilic addition with benzylidenemalononitrile to yield a pyrano[2,3-b]pyridine. The same starting pyran can be cyclized with formamide to create a pyrano[2,3-d]pyrimidine or reacted with (E)-2-benzylidenecyclohexanone to form a pyrano[2,3-b]quinoline derivative. These transformations showcase the utility of the pyran ring as a foundational element for building a diverse range of more complex heterocyclic molecules.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6-propyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester |
| 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester |
| Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate |
| methyl 3,4-dihydro-6-methyl-2H-pyran-5-carboxylate |
| Pentoxifylline |
| 5,6-dihydro-2H-pyran-3-carboxylic acid |
| Palladium on aluminum oxide |
| Cinchonidine |
| 6-Amino-5-cyano-2,4-diphenyl-4H-pyran-3-carboxylic acid ethyl ester |
| benzylidenemalononitrile |
| formamide |
Investigation of Biological Activities and Molecular Interactions
Antimicrobial Properties of Methyl Tetrahydro-2H-Pyran-3-Carboxylate and Its Derivatives
The pyran ring is a core structural unit found in many natural and synthetic compounds that exhibit a wide spectrum of biological effects, including significant antimicrobial properties. nih.govontosight.ai Derivatives of the 4H-pyran class are recognized as biologically active compounds with demonstrated antimicrobial and antifungal activities. brieflands.comnih.gov The structural versatility of the pyran framework allows for the synthesis of numerous derivatives, which have been evaluated for their ability to combat various microbial pathogens. rsc.org Spiro-4H-pyran derivatives, for instance, are considered important fragments in the design of effective antimicrobial drugs, largely due to an increase in microbial resistance to existing treatments, which necessitates the discovery of new compounds with broad-spectrum effects. brieflands.comnih.gov
Efficacy Against Various Microbial Strains
Studies have demonstrated the efficacy of pyran derivatives against a panel of both Gram-positive and Gram-negative bacteria. Certain 4H-pyran derivatives have shown inhibitory effects on isolates of Gram-positive bacteria, with some compounds demonstrating lower IC₅₀ values than the antibiotic ampicillin. nih.gov In evaluations of spiro-4H-pyran compounds, one derivative containing both indole (B1671886) and cytosine rings showed notable antibacterial effects against standard and clinical isolates of Staphylococcus aureus and Streptococcus pyogenes. brieflands.comnih.gov Specifically, this compound exhibited good activity against clinical isolates of S. aureus and S. pyogenes with Minimum Inhibitory Concentration (MIC) values of 32 and 64 µg/mL, respectively. nih.gov
Antiviral Properties and Potential as Antiviral Agents
The tetrahydropyran (B127337) ring system is a key structural feature in the design of potential antiviral agents. nih.gov Cyclic ethers, including tetrahydropyran, have been shown to play an important role in the development of structurally diverse protease inhibitors (PIs), particularly against the human immunodeficiency virus (HIV). nih.gov The oxygen atom within the tetrahydropyran ring is significant for biological activity, likely due to its ability to form critical hydrogen-bonding interactions within the active site of viral enzymes like HIV protease. nih.gov This is exemplified by the drastic loss of antiviral activity when the oxygen is replaced by a methylene (B1212753) group in certain inhibitor designs. nih.gov The demonstrated importance of the pyran motif in potent enzyme inhibitors underscores its potential for the development of novel antiviral therapeutics. nih.gov
Potential as a Lead Compound for Enzyme Inhibitors
Pyran-containing compounds have emerged as a promising pharmacophore for the development of enzyme inhibitors targeting various diseases. nih.gov Derivatives of this class have been identified as potential inhibitors for several critical enzyme targets. For instance, certain 4H-pyran derivatives have been investigated as inhibitors of cyclin-dependent kinase-2 (CDK2), a valid target in anticancer research. nih.govnih.gov Additionally, novel pyran derivatives have been designed and synthesized as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, which is a critical target for the development of new fungicides. researchgate.net The core pyran structure serves as a versatile scaffold that can be modified with various substituents to optimize binding and inhibition of specific biological targets. ontosight.ai
Exploration of Molecular Targets and Pathways
Research into pyran derivatives has identified several specific molecular targets. Molecular docking simulations have been employed to study the interactions between these compounds and their target enzymes. For 4H-pyran derivatives targeting cyclin-dependent kinase-2 (CDK2), studies show that the compounds orient within the ATP binding pocket of the enzyme. nih.govnih.gov The interactions stabilizing the ligand-enzyme complex include hydrogen bonding and hydrophobic interactions. nih.gov For example, the pyranon ring can engage in hydrophobic interactions with residues such as ILE10, GLY11, and LEU134, while key hydrogen bonds can form between an amino group on the derivative and residues like LEU83. nih.gov In the context of antiviral research, the tetrahydropyran ring oxygen is crucial for hydrogen bonding within the P₂ site of HIV protease. nih.gov These studies indicate that the pyran scaffold can be effectively tailored to bind with high affinity to the active sites of various enzymes, thereby disrupting their function.
Future Research Directions and Methodological Challenges
Development of Novel Green Chemistry Approaches for Synthesis
Future synthetic strategies for methyl tetrahydro-2H-pyran-3-carboxylate and its analogs are expected to align with the principles of green chemistry, focusing on sustainability, efficiency, and safety. A primary area of development will be the use of heterogeneous catalysts, which offer advantages such as easy separation from the reaction mixture and high reusability. For instance, methods like the catalytic hydrogenation of precursors such as methyl 2-propyl-3,4-dihydro-2H-pyran-5-carboxylate using catalysts like palladium on carbon (Pd/C) or Raney nickel are promising. google.com These processes are atom-economical and often proceed with high yield under relatively mild conditions.
Further research could explore the application of novel nanocatalysts and metal-organic frameworks (MOFs), which have shown significant efficacy in the synthesis of other pyran derivatives. frontiersin.orgnih.gov The use of environmentally benign solvents, such as water or ionic liquids, in multicomponent reactions represents another key avenue. ajgreenchem.comnih.gov These one-pot syntheses are highly efficient, reducing the number of steps, minimizing waste, and often allowing for the construction of complex molecular architectures from simple starting materials. nih.govnih.gov
| Green Chemistry Approach | Potential Advantages | Relevant Precursor/Reaction |
| Catalytic Hydrogenation | High atom economy, catalyst reusability, high yields. | Hydrogenation of dihydro-2H-pyran precursors. google.com |
| Multicomponent Reactions | Step economy, reduced waste, molecular diversity. | One-pot synthesis using aldehydes and active methylene (B1212753) compounds. nih.gov |
| Reusable Catalysts | Simplified purification, cost-effectiveness, sustainability. | Use of ionic liquids, MOFs, or nanocatalysts. frontiersin.orgnih.govajgreenchem.com |
| Benign Solvents | Reduced environmental impact, improved safety. | Performing reactions in water or ethanol. ajgreenchem.comnih.gov |
Expansion of Derivatization Strategies for Enhanced Bioactivity or Specific Applications
The functional groups of this compound—namely the ester and the core tetrahydropyran (B127337) ring—provide multiple handles for chemical modification. Future work will focus on creating libraries of derivatives to probe for enhanced biological activity or to tailor the molecule for specific material science applications.
Key derivatization strategies include:
Amidation: Conversion of the methyl ester to a wide range of primary, secondary, or tertiary amides by reacting with corresponding amines. This is a common strategy to improve pharmacokinetic properties and explore new biological interactions.
Reduction and Functionalization: Reduction of the ester to a primary alcohol, (tetrahydro-2H-pyran-3-yl)methanol, creates a new site for derivatization. This alcohol can be converted into ethers, esters, or tosylates. The tosylate derivative is a particularly useful intermediate, as it is an excellent leaving group for subsequent nucleophilic substitution reactions to introduce a variety of functional groups. google.com
Ring Modification: Introducing substituents onto the tetrahydropyran ring itself can significantly influence the molecule's conformation and biological activity.
These derivatization pathways will be crucial for systematically exploring the structure-activity relationships (SAR) of this compound class.
| Derivatization Strategy | Intermediate/Product | Potential Application |
| Amidation | Tetrahydro-2H-pyran-3-carboxamides | Enhanced pharmacological properties, new biological targets. |
| Ester Reduction | (Tetrahydro-2H-pyran-3-yl)methanol | Precursor for further functionalization. google.com |
| Alcohol Functionalization | Tosylates, ethers, esters | Versatile intermediates for nucleophilic substitution. google.com |
In-depth Mechanistic Studies of Complex Reactions
A thorough understanding of the reaction mechanisms is fundamental to optimizing reaction conditions and expanding the synthetic utility of this compound. While specific mechanistic studies on this compound are limited, research on related pyran syntheses provides a roadmap for future investigations. For example, the formation of various pyran rings often proceeds through a cascade of reactions, such as a tandem Knoevenagel condensation followed by a Michael addition and subsequent intramolecular cyclization. nih.govmdpi.com
Future mechanistic studies could employ a combination of experimental techniques (e.g., kinetic analysis, isotopic labeling, isolation of intermediates) and computational methods (e.g., Density Functional Theory calculations). nih.gov Such studies would elucidate the transition states and reaction pathways involved in its synthesis and derivatization, allowing for more rational control over stereoselectivity and chemoselectivity in complex transformations. A deeper understanding of the domino reactions that form pyranone structures, for instance, can reveal the multiple roles that key intermediates play in constructing polycyclic systems. acs.org
Exploration of Additional Biological Activities and Pharmacological Potential
The pyran scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. nih.gov Derivatives of the broader pyran class have demonstrated significant potential as antimicrobial, antioxidant, anticancer, and anti-inflammatory agents. frontiersin.orgnih.govresearchgate.net
While the pharmacological profile of this compound derivatives is largely unexplored, its structural features suggest significant potential. Future research should involve systematic screening of derivative libraries against a diverse range of biological targets. High-throughput screening campaigns could rapidly identify lead compounds for various therapeutic areas. For example, screening against panels of bacterial and fungal strains could uncover novel antimicrobial agents, while testing against various cancer cell lines might reveal new antiproliferative compounds. nih.govresearchgate.net
| Potential Biological Activity | Basis for Exploration (Observed in Related Pyrans) |
| Antimicrobial | Activity against Gram-positive and Gram-negative bacteria. frontiersin.orgnih.gov |
| Anticancer | Antiproliferative effects against various human cancer cell lines. nih.govresearchgate.net |
| Antioxidant | DPPH radical scavenging and reducing power capabilities. nih.gov |
| Anti-inflammatory | Inhibition of inflammatory pathways. |
Application in Novel Chemical Transformations and Catalyst Development
Beyond its potential pharmacological applications, this compound can serve as a valuable building block in organic synthesis. The chiral centers and defined stereochemistry of the tetrahydropyran ring make it an attractive scaffold for asymmetric synthesis.
Future research could explore its use as:
A Chiral Ligand: After suitable modification, the tetrahydropyran core could be incorporated into ligands for asymmetric catalysis, potentially offering unique stereochemical control in metal-catalyzed reactions.
A Substrate for Ring-Opening Reactions: Selective cleavage of the C-O bonds within the pyran ring could provide access to highly functionalized acyclic compounds with defined stereocenters.
A Monomer for Polymer Synthesis: Derivatization to introduce polymerizable groups could allow for its incorporation into novel biodegradable polymers with potentially useful material properties.
The development of new catalysts for the synthesis of pyran derivatives is also an active area of research, with a focus on creating more efficient and selective catalytic systems. nih.gov The insights gained from studying the synthesis of this compound could contribute to the broader development of catalysts for oxygen-containing heterocycles.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing methyl tetrahydro-2H-pyran-3-carboxylate derivatives, and how are reaction conditions optimized?
- Methodological Answer : this compound derivatives are typically synthesized via organocatalytic asymmetric methods or nucleophilic additions. For example, a diastereoselective approach using acetyl chloride and but-3-en-1-ol in acetonitrile under mild conditions yields substituted tetrahydropyrans with moderate-to-high yields (59–85%) . Reaction optimization includes monitoring via TLC, adjusting solvent polarity (e.g., n-pentane–Et₂O mixtures), and controlling temperature (−78°C to reflux) to enhance stereoselectivity and purity .
Q. How is stereochemical purity (e.g., diastereomeric excess) determined for this compound derivatives?
- Methodological Answer : Diastereomeric excess (de) is quantified using NMR spectroscopy by integrating distinct proton signals from diastereomers. For instance, trans-3g exhibited >95% de via NMR analysis of its hydroxy and nitro substituents . High-resolution mass spectrometry (HRMS) and polarimetry ([α]) further validate enantiopurity .
Q. What purification techniques are effective for isolating this compound derivatives?
- Methodological Answer : Flash column chromatography with gradients of n-pentane/Et₂O or hexane/ethyl acetate is standard . Recrystallization from methanol or benzene is employed for crystalline derivatives (e.g., cis-3e, mp 111°C) . Drying agents like anhydrous NaSO ensure solvent removal post-extraction .
Advanced Research Questions
Q. How can diastereoselectivity be controlled in the synthesis of 3,3,6-trisubstituted tetrahydropyran-4-ones?
- Methodological Answer : Diastereoselectivity is modulated via steric and electronic effects of substituents. For example, bulky groups like triisopropylsilyloxy enhance trans-selectivity in Maitland–Japp reactions, while allyl groups favor cis-configuration. Solvent choice (e.g., THF vs. acetonitrile) and low-temperature conditions (−78°C) stabilize transition states, as seen in the synthesis of 13k (62% yield) .
Q. What mechanistic insights explain contradictory yields in nitro-group functionalization of tetrahydropyrans?
- Methodological Answer : Contradictions arise from competing pathways. Nitro-group incorporation (e.g., trans-3g) may proceed via Michael addition or radical intermediates, depending on catalyst choice (e.g., organocatalysts vs. Lewis acids). Kinetic studies using deuterated solvents and DFT calculations can resolve ambiguities .
Q. How can computational tools aid in retrosynthetic planning for novel this compound analogs?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. For example, retrosynthesis of 3-benzyl derivatives (13k) leverages disconnections at the C4 ketone and C3 ester, validated by experimental HRMS (m/z 457.2388 [M+Na]) .
Q. What strategies mitigate side reactions during DDQ-mediated dehydrogenation of dihydro precursors?
- Methodological Answer : DDQ oxidations require strict stoichiometry (equimolar ratios) and anhydrous benzene to prevent overoxidation. Hot filtration of hydroquinone byproducts and rapid quenching (e.g., with NHOH) minimize degradation, as demonstrated in the synthesis of thianaphthene carboxylates .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported melting points for structurally similar derivatives?
- Methodological Answer : Variations in mp (e.g., 109–112°C for 3d) may stem from polymorphism or solvent impurities . Cross-validate using differential scanning calorimetry (DSC) and ensure recrystallization from identical solvents (e.g., MeOH). Purity is confirmed via elemental analysis (e.g., C, H, N within 0.3% of theoretical values) .
Methodological Tables
| Parameter | Example Data | Source |
|---|---|---|
| Diastereomeric Excess | >95% de (trans-3g via NMR) | |
| HRMS Accuracy | Δ 0.0004 (332.1105 calc vs. found) | |
| Reaction Yield Range | 59–85% (organocatalytic synthesis) | |
| Purification Solvent | Hexane/EtOAc (3:1 to 1:1 gradients) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
